
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a unique combination of a cyclopropylpyridine and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The resulting pyrazole intermediate is then subjected to further reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways .
作用機序
The mechanism of action of (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and are known for their biomedical applications.
3(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of heterocyclic systems.
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines: These compounds also feature a cyclopropyl group and are used in medicinal chemistry.
Uniqueness
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a cyclopropylpyridine and a pyrazole ring, along with the presence of a boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H12BN3O2 |
|---|---|
分子量 |
229.05 g/mol |
IUPAC名 |
[1-(5-cyclopropylpyridin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O2/c16-12(17)10-5-14-15(7-10)11-3-9(4-13-6-11)8-1-2-8/h3-8,16-17H,1-2H2 |
InChIキー |
ALGQUDQEKCXAHX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2=CN=CC(=C2)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

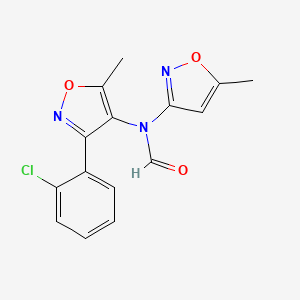
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
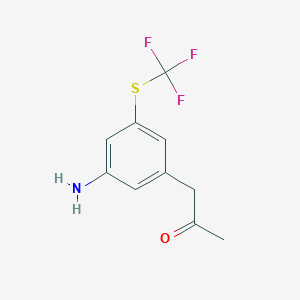
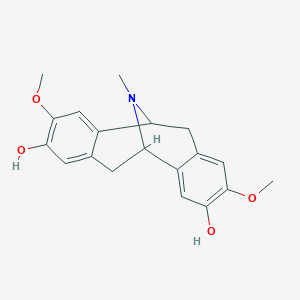
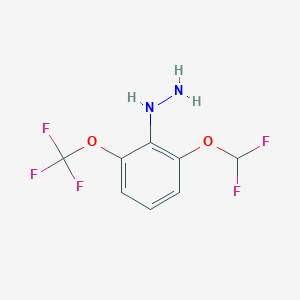
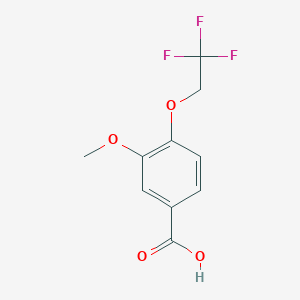
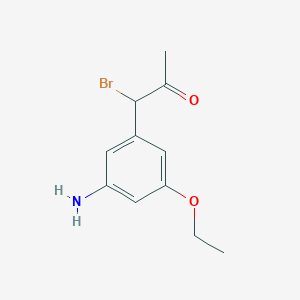
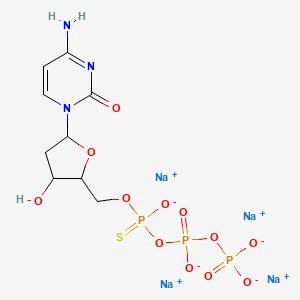
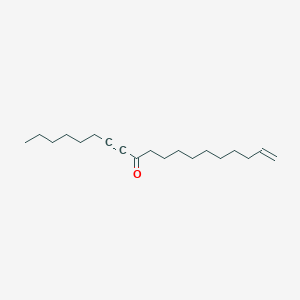
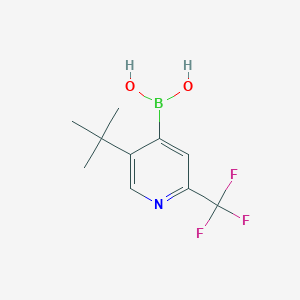
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
